N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the p-Tolyl Group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions.
Attachment of the 2-Chlorobenzyl Group: This can be done through nucleophilic substitution reactions using 2-chlorobenzyl halides.
Formation of the Propanamide Moiety: This step may involve the reaction of the intermediate compound with propanoyl chloride or propanoic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the benzyl or pyridazinone moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
N-(2-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-7-9-16(10-8-14)19-11-12-20(26)25(24-19)15(2)21(27)23-13-17-5-3-4-6-18(17)22/h3-12,15H,13H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIFSJOIVKJALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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